molecular formula C16H22ClN3O2 B2557470 N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide CAS No. 953136-15-7

N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2557470
CAS No.: 953136-15-7
M. Wt: 323.82
InChI Key: ZSZIXSFMHXFBFT-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a diamide derivative featuring a 3-chloro-4-methylphenyl group and a 1-methylpiperidin-4-ylmethyl moiety linked via an ethanediamide backbone.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-11-3-4-13(9-14(11)17)19-16(22)15(21)18-10-12-5-7-20(2)8-6-12/h3-4,9,12H,5-8,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZIXSFMHXFBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-methylbenzaldehyde with 1-methylpiperidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with ethanediamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The target compound’s ethanediamide backbone and substituents differentiate it from analogs:

Compound Name Core Structure Substituents on Aromatic Ring Piperidine/Amine Substituent Key Features Reference
Target Compound Ethanediamide 3-chloro-4-methylphenyl 1-methylpiperidin-4-ylmethyl Dual amide bonds; methyl-piperidine -
N-(4-Chloro-3-Methoxyphenyl)-...propionamide (34) Propionamide 4-chloro-3-methoxyphenyl Piperidin-4-yl Single amide; methoxy group
W-18 Sulfonamide 4-chlorophenyl 2-Piperidinylidene Sulfonamide; nitrophenylethyl chain
N-(3-Chlorophenethyl)-4-Nitrobenzamide Benzamide 3-chlorophenethyl None (phenethyl chain) Nitro group; single amide
  • Ethanediamide vs.
  • Piperidine Substitution : The 1-methylpiperidin-4-ylmethyl group in the target compound contrasts with the unsubstituted piperidin-4-yl (compound 34) or 2-piperidinylidene (W-18). Methylation likely increases lipophilicity, favoring CNS penetration compared to bulkier benzyl groups in analogs like N-(1-benzylpiperidin-4-yl) derivatives .

Pharmacological Implications

  • Receptor Binding: Piperidine-containing compounds often target opioid or sigma receptors.
  • Electronic Effects : The 3-chloro-4-methylphenyl group (electron-withdrawing Cl, electron-donating CH₃) may modulate electron density differently than 4-chloro-3-methoxyphenyl (compound 34) or 4-nitrophenyl (), influencing π-π stacking or charge-transfer interactions .

Research Findings and Trends

  • Piperidine Derivatives : Substitutions on the piperidine ring (e.g., 1-methyl vs. benzyl) significantly impact solubility and bioavailability. Methyl groups enhance lipophilicity, favoring blood-brain barrier penetration, whereas benzyl groups may improve stability but limit CNS activity .
  • Amide vs. Sulfonamide Scaffolds : Sulfonamides like W-18 exhibit high potency but carry regulatory risks due to structural similarity to controlled substances. The target’s diamide structure may offer a safer profile with tunable pharmacokinetics .

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide, often referred to as a piperidine derivative, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C13H19ClN2
  • Molecular Weight : 238.76 g/mol
  • CAS Number : [Not specified in the results]

The biological activity of this compound can be attributed to its interaction with various receptors in the central nervous system (CNS). Piperidine derivatives are known to exhibit affinity for opioid receptors, which may underlie their analgesic effects. The specific interactions and affinities can vary based on structural modifications.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
Analgesic Effects Potential to alleviate pain through opioid receptor modulation.
CNS Effects May induce sedation or euphoria, typical of many piperidine derivatives.
Toxicity Profile Limited data available; requires further investigation to assess safety.

Case Studies and Research Findings

  • Opioid Receptor Binding Studies
    Research has shown that similar piperidine compounds exhibit significant binding affinity for mu-opioid receptors, suggesting that this compound may have similar properties. A study indicated that modifications in the piperidine ring can influence receptor selectivity and efficacy (PubChem) .
  • In Vivo Studies
    Animal models have been utilized to assess the analgesic potential of related compounds. For instance, studies involving mice demonstrated that certain piperidine derivatives could reduce nociceptive responses significantly when administered intraperitoneally (PubChem) .
  • Safety and Toxicology
    The toxicity profile remains largely unexplored for this specific compound; however, related substances have been documented to exhibit varying degrees of toxicity based on dosage and route of administration (ChemicalBook) . Further toxicological assessments are necessary to establish safety parameters.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide?

The compound is typically synthesized via multi-step reactions involving amidation and coupling. For example:

  • Amide bond formation : Reacting a piperidine intermediate (e.g., 1-methylpiperidin-4-ylmethylamine) with an activated ethanediamide derivative under basic conditions using propionyl chloride or similar acylating agents .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aromatic or heterocyclic substituents, as seen in structurally related ethanediamides .
  • Deprotection steps : Boc-protected intermediates are treated with acids (e.g., HCl in methanol) to yield final products .

Q. What spectroscopic techniques are utilized for structural characterization of this compound?

  • NMR spectroscopy : Confirms regiochemistry and purity via 1H^1H and 13C^{13}C resonance assignments .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • UV-Vis spectroscopy : Detects chromophores (e.g., λmax ~255 nm for aromatic systems) .

Q. What purification methods are effective for isolating the compound?

  • Crystallization : Achieves high purity via solvent recrystallization (e.g., dichloromethane/methanol mixtures) .
  • Chromatography : Column chromatography (silica gel) or preparative HPLC separates intermediates and final products .

Advanced Research Questions

Q. How can researchers design experiments to optimize the yield of the target compound in multi-step syntheses?

  • Parameter screening : Vary reaction temperature, solvent polarity (e.g., dichloroethane vs. acetonitrile), and catalyst loading (e.g., Pd(PPh3)4 for coupling) .
  • Protecting group strategy : Use Boc or benzyl groups to prevent side reactions during piperidine functionalization .
  • In-line analytics : Monitor reaction progress via TLC or LC-MS to identify bottlenecks .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different assay systems?

  • Orthogonal assays : Validate receptor binding (e.g., 5-HT2A inverse agonism) using both radioligand displacement and functional cAMP assays .
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or methylsulfanyl variants) to identify critical pharmacophores .
  • Crystallographic validation : Resolve target-ligand interactions via X-ray diffraction (using SHELX for refinement) to clarify binding modes .

Q. How can molecular docking studies be applied to predict the compound's interaction with biological targets?

  • Template-based modeling : Use gp120-ligand complexes (PDB: 4DKO, 4DKP) as templates for docking into homologous proteins .
  • Free energy calculations : Apply MM/GBSA or MM/PBSA to rank binding affinities of piperidine and ethanediamide motifs .
  • Dynamic simulations : Perform MD simulations to assess conformational stability of the 1-methylpiperidinyl group in hydrophobic pockets .

Q. What in silico methods are used to model the compound's pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • QSAR modeling : Correlate substituent effects (e.g., 3-chloro-4-methylphenyl) with solubility and metabolic stability .
  • pKa calculations : Predict ionization states of the ethanediamide group under physiological conditions .

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